molecular formula C13H11FN2O4 B1394302 [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1239731-56-6

[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Número de catálogo: B1394302
Número CAS: 1239731-56-6
Peso molecular: 278.24 g/mol
Clave InChI: CUQSHHAJJIBNRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a pyridazinone-based chemical compound offered as a solid powder for research purposes citation 3 . This compound is of significant interest in medicinal chemistry and early drug discovery due to its structural similarity to a first-in-class inhibitor of the protein arginine methyltransferase 5 (PRMT5) and its substrate adaptor proteins (SAPs) citation 2 . The pyridazinone core, particularly with a halogenated aryl group, has been identified as a key scaffold in small molecules that bind to the PRMT5-PBM interface, directly inhibiting the binding of SAPs like RIOK1. This mechanism disrupts PRMT5-RIOK1 complexes and reduces substrate methylation, representing a novel, non-catalytic approach to targeting PRMT5 function citation 2 . Researchers can utilize this compound as a key intermediate or building block for developing and optimizing a new class of PBM-competitive PRMT5 inhibitors, which may offer a selective therapeutic strategy for certain cancer types, such as those with MTAP deletions citation 2 . Furthermore, substituted pyridazinone derivatives have been widely investigated for their anti-proliferative effects against various human cancer cell lines, including HCT116 colon carcinoma cells, underscoring the potential of this chemical class in oncology research citation 4 . Please Note: This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Propiedades

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4/c1-20-11-6-8(14)2-3-9(11)10-4-5-12(17)16(15-10)7-13(18)19/h2-6H,7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQSHHAJJIBNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS: 1239731-56-6) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyridazine ring : A six-membered ring containing two nitrogen atoms.
  • Fluoro and methoxy substituents : These groups enhance the compound's reactivity and biological activity.
  • Acetic acid moiety : Imparts solubility and potential interactions with biological targets.

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Osteoclast Differentiation :
    • The compound has been shown to suppress cathepsin K expression, a key enzyme involved in osteoclast function. This suggests its potential use in treating bone-related diseases such as osteoporosis.
  • Neuroprotective Effects :
    • Preliminary studies indicate that derivatives of this compound may possess neuroprotective properties, potentially acting as selective butyrylcholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases .
  • Anticancer Activity :
    • The compound may induce apoptosis in cancer cells by modulating specific signaling pathways, although detailed studies are still required to elucidate these mechanisms fully.

In Vitro Studies

Various studies have investigated the biological effects of this compound:

Study FocusFindingsReference
Osteoclast DifferentiationSuppressed cathepsin K expression, reducing osteoclast activity
NeuroprotectionPotential selective inhibition of butyrylcholinesterase
Anticancer EffectsInduction of apoptosis in specific cancer cell lines (ongoing research)Ongoing

Case Studies

  • Osteoporosis Treatment :
    • A study demonstrated that treatment with this compound led to decreased bone resorption markers in animal models, suggesting its efficacy in osteoporosis management.
  • Neurodegenerative Disorders :
    • In preclinical trials, derivatives of the compound showed promise in enhancing cognitive function in models of Alzheimer’s disease by inhibiting cholinesterase activity.

Future Directions

Further research is necessary to explore:

  • Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems will be crucial for its development as a therapeutic agent.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans is essential for translating these findings into clinical practice.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity can lead to more potent derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has shown promise in several medicinal chemistry applications:

Anticancer Activity

Research indicates that derivatives of pyridazine compounds, including [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, may exhibit significant anticancer properties. The mechanism of action likely involves the inhibition of cell proliferation and induction of apoptosis in cancer cells through interaction with specific molecular targets such as enzymes or receptors .

Anti-inflammatory Effects

Studies have suggested that similar compounds can modulate inflammatory pathways, making them potential candidates for the development of anti-inflammatory drugs. The fluoro and methoxy substitutions may enhance the compound's ability to interact with inflammatory mediators .

Antimicrobial Properties

Preliminary investigations have indicated that this compound may possess antimicrobial activities against various pathogens. The structural features contribute to its binding affinity with microbial targets, which could lead to the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of this compound influences its biological activity significantly. The presence of the fluoro group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Meanwhile, the methoxy group may contribute to the modulation of receptor interactions, enhancing therapeutic efficacy .

Table 1: Summary of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerInhibition of cell proliferation
4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamideAnti-inflammatoryModulation of inflammatory pathways
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamideAntimicrobialInteraction with microbial targets

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of Substituents : Electrophilic aromatic substitution reactions are used to introduce the fluoro and methoxy groups.
  • Acetic Acid Moiety Addition : The final step involves acylation with acetic anhydride or similar agents to yield the acetic acid derivative.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with its analogs:

Substituent Variations on the Phenyl Ring

Halogen and Methoxy Group Positioning
  • Target Compound : 4-Fluoro-2-methoxyphenyl substituent. The electron-withdrawing fluoro (para) and electron-donating methoxy (ortho) groups create a balanced electronic profile.
  • [3-(2-Fluoro-4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl]Acetic Acid (CAS: 1225134-66-6): Positional isomer with fluoro at ortho and methoxy at para.
  • [3-(4-Chlorophenyl)-6-Oxopyridazin-1(6H)-yl]Acetic Acid (CAS: 70751-12-1): Chloro substituent increases lipophilicity (ClogP ≈ 2.5 vs. 1.8 for fluoro) but may reduce metabolic stability due to higher molecular weight .
Nitro and Cyano Substituents
  • 4-(3-((4-Nitrobenzyl)oxy)-6-Oxopyridazin-1(6H)-yl)Benzenesulfonamide (5b) : A nitro group introduces strong electron-withdrawing effects, enhancing electrophilicity and reactivity in redox environments (HRMS: 425.052865 vs. 294.24 for the target) .
  • 4-(3-((4-Cyanobenzyl)oxy)-6-Oxopyridazin-1(6H)-yl)Benzenesulfonamide (5c): The cyano group improves solubility in polar solvents (logS: -3.2 vs. -4.1 for the target) .

Functional Group Modifications on the Acetic Acid Moiety

Ester and Amide Derivatives
  • Methyl [3-(4-Fluorophenyl)-6-Oxopyridazin-1(6H)-yl]Acetate (CAS: 853330-00-4): Esterification reduces acidity (pKa ≈ 4.5 vs. 2.8 for the carboxylic acid), altering membrane permeability .
  • 2-[3-(4-Fluoro-2-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl]-N-(Pyridin-4-yl)Acetamide (CAS: 1246046-06-9): Amide formation enhances hydrogen-bonding capacity, critical for target engagement in enzyme inhibition (e.g., MAO-B IC₅₀: 0.8 µM vs. 5.2 µM for the target) .
Piperazine and Hydrazide Linkages
  • Ethyl 2-(3-(4-(4-Chlorophenyl)Piperazin-1-yl)-6-Oxopyridazin-1(6H)-yl)Acetate : Incorporation of a piperazine ring increases basicity (pKa ≈ 9.1) and solubility in acidic environments, suitable for CNS-targeting drugs .
  • N′-2-Bromobenzylidene-2-(3-(4-Benzylpiperidin-1-yl)-6-Oxopyridazin-1(6H)-yl)Acetohydrazide (S3) : Hydrazide derivatives show enhanced chelating properties, useful in metal-dependent enzyme inhibition .

Physicochemical and Pharmacological Data

Table 1: Key Properties of Selected Pyridazinone Derivatives

Compound Molecular Formula MW logP Solubility (mg/mL) MAO-B IC₅₀ (µM)
Target Compound C₁₃H₁₁FN₂O₄ 294.24 1.8 0.12 5.2
[3-(4-Chlorophenyl)-...]Acetic Acid C₁₂H₁₁ClN₂O₃ 266.68 2.5 0.08 7.8
5b (Nitro Derivative) C₁₇H₁₄N₄O₆S 410.38 2.1 0.05 N/A
S3 (Hydrazide Derivative) C₂₅H₂₆BrN₅O₂ 508.42 3.4 0.03 0.8

Métodos De Preparación

Synthesis Overview

The synthesis of [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid generally proceeds through the following key stages:

  • Preparation of the substituted pyridazinone core bearing the 4-fluoro-2-methoxyphenyl group.
  • Functionalization at the pyridazinone 1-position with an acetic acid moiety.
  • Purification and characterization of the final acid compound.

Preparation of the Pyridazinone Core

The initial step involves synthesizing 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone derivatives, which form the core structure. This is typically achieved by condensation reactions between substituted phenyl ketones and glyoxalic acid or its derivatives, followed by cyclization with hydrazine hydrate.

Typical Reaction Conditions:

Step Reagents & Conditions Outcome Yield & Notes
1. Condensation Glyoxalic acid (0.05 mol) + 3-fluoro-4-methoxyacetophenone (0.15 mol), heated at 100-105 °C for 2 h Formation of intermediate keto acid Efficient formation of intermediate
2. Cyclization Addition of hydrazine hydrate (0.05 mol), reflux for 2-4 h Formation of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone Yields around 58-76% reported; recrystallization from ethanol enhances purity

This method is supported by multiple studies, including the synthesis protocols described in the Journal of Enzyme Inhibition and Medicinal Chemistry and other peer-reviewed sources.

Introduction of the Acetic Acid Side Chain

The acetic acid substituent at the pyridazinone nitrogen is introduced via alkylation followed by hydrolysis:

  • Alkylation: The pyridazinone derivative is reacted with ethyl bromoacetate in the presence of potassium carbonate in acetone under reflux conditions overnight. This step forms the ethyl ester intermediate.

  • Hydrolysis: The ester is then hydrolyzed using hydrochloric acid (37%) under reflux for 1 hour to yield the free acetic acid derivative.

Step Reagents & Conditions Product Yield & Notes
Alkylation Pyridazinone (0.01 mol) + ethyl bromoacetate (0.02 mol) + K2CO3 (0.02 mol), reflux in acetone (40 mL) overnight Ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate ~69% yield; purified by recrystallization
Hydrolysis Ester (0.01 mol) + HCl (37%) reflux 1 h, then cooled and precipitated This compound High purity crystals obtained

These steps are well-documented in synthetic protocols for pyridazinone derivatives.

Alternative Synthetic Routes and Catalytic Methods

Some patents and research articles describe alternative or complementary methods, including:

  • Use of palladium-catalyzed coupling reactions to introduce substituents on the pyridazinone ring or phenyl moiety.
  • Employing sodium hydride and diethyl cyanomethylphosphonate for intermediate formation, followed by extraction and purification steps.
  • Coupling with amines or other nucleophiles using carbodiimide-mediated amidation for derivative synthesis, which can be adapted for acetic acid derivatives.

These approaches provide flexibility in modifying the core structure or side chains but generally follow the core synthetic strategy outlined above.

Summary Table of Key Preparation Steps

Stage Starting Materials Key Reagents & Conditions Product Yield (%) References
Pyridazinone Core Synthesis 3-fluoro-4-methoxyacetophenone, glyoxalic acid Heat 100-105 °C 2 h; hydrazine hydrate reflux 2-4 h 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone 58-76
Alkylation Pyridazinone derivative, ethyl bromoacetate K2CO3, acetone reflux overnight Ethyl ester intermediate ~69
Hydrolysis Ethyl ester intermediate HCl (37%), reflux 1 h This compound High purity
Alternative Catalytic Coupling Various intermediates Pd catalyst, sodium hydride, carbodiimide coupling Functionalized derivatives Variable

Research Findings and Optimization Notes

  • Yields and Purity: Reported yields for the core pyridazinone range from 58% to 76%, with purification typically achieved by recrystallization from ethanol or ethanol-water mixtures. The alkylation and hydrolysis steps also show good yields (~69% and high purity, respectively).

  • Reaction Times and Temperatures: Reflux conditions are standard for both cyclization and alkylation steps. Reaction times vary from 2 to 12 hours depending on the step and reagents.

  • Solvent Choice: Acetone is preferred for alkylation due to its ability to dissolve reactants and facilitate the reaction. Ethanol is commonly used for recrystallization and hydrazine-mediated cyclization.

  • Catalyst Use: Palladium complexes and phosphine ligands have been employed in related synthetic routes for coupling reactions, offering potential for structural diversification.

Q & A

Q. What are the key synthetic routes for preparing [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar pyridazinone derivatives (e.g., compound 7a in ) were prepared by reacting pyridazinone precursors with ethyl bromoacetate under basic conditions (K₂CO₃ in methanol, reflux) . Optimization involves adjusting reaction time, temperature, and stoichiometry. For instance, using 6 N NaOH during hydrolysis (as in compound 6a , 99.9% yield) improves ester-to-acid conversion . Monitoring via TLC or HPLC ensures reaction completion.

Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on ¹H NMR , ¹³C NMR , and ESI-MS . For example:
  • ¹H NMR : Aromatic protons from the 4-fluoro-2-methoxyphenyl group appear as distinct doublets (δ ~6.8–7.5 ppm), while the pyridazinone ring protons resonate at δ ~6.0–7.0 ppm .
  • ESI-MS : The molecular ion peak should match the calculated molecular weight (328.75 g/mol for C₁₈H₁₇FNO₄) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) bands if present .

Q. What purity standards are applicable, and how is purity validated?

  • Methodological Answer : Purity ≥95% is typical for research-grade compounds (Category C3 in ) . Validation methods include:
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental Analysis : Confirms C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for pyridazinone derivatives targeting biological activity?

  • Methodological Answer :
  • Substitution Patterns : Modify the 4-fluoro-2-methoxyphenyl group (e.g., replace fluorine with chlorine or methoxy with ethoxy) to assess electronic effects on bioactivity. shows that bromine substitution on the phenyl ring enhances MAO-B inhibition .
  • Linker Optimization : Replace the acetic acid moiety with thioacetate or amide derivatives (e.g., compounds 8a–8c in ) to evaluate metabolic stability .
  • In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity to target enzymes like MAO-B or COX-2 .

Q. How should contradictory spectral data be resolved during structural elucidation?

  • Methodological Answer :
  • DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups. For example, in , overlapping signals in pyridazinone derivatives were resolved using DEPT to assign methyl and aromatic protons .
  • 2D NMR (COSY, HSQC) : Maps proton-proton coupling and carbon-proton correlations. In , HSQC clarified ambiguous signals in hydrazide derivatives .
  • X-ray Crystallography : Provides definitive proof of structure (e.g., compound 6i in with defined bond angles) .

Q. What strategies mitigate low yields in multi-step syntheses of pyridazinone hybrids?

  • Methodological Answer :
  • Intermediate Purification : Use column chromatography (e.g., silica gel, eluent DCM-MeOH) after each step to remove byproducts (e.g., compound 6e in achieved 99.9% purity post-purification) .
  • Catalytic Optimization : Transition from Brønsted acids (HCl) to Lewis acids (ZnCl₂) in esterification steps (, compound 5a yield increased from 46% to >80% in analogous reactions) .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yield (e.g., used controlled heating for 6k synthesis) .

Q. How are in vitro biological activities assessed for this compound, and what controls are essential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : For MAO-B, use kynuramine as a substrate and measure absorbance at 314 nm. Include positive controls (e.g., selegiline) and vehicle controls (DMSO <0.1%) .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells. Normalize data to untreated cells and validate with reference compounds (e.g., doxorubicin) .
  • Statistical Validation : Perform triplicate experiments with ANOVA (p < 0.05) to confirm significance (as in ’s hydrazide derivatives) .

Data Contradiction Analysis

Q. Why might NMR spectra of synthetic batches show variability, and how is this addressed?

  • Methodological Answer : Variability arises from:
  • Tautomerism : Pyridazinone rings exhibit keto-enol tautomerism, shifting proton signals. Use DMSO-d₆ to stabilize the keto form .
  • Residual Solvents : Acetone or ethyl acetate peaks may overlap with compound signals. Dry samples under high vacuum (0.1 mmHg) for 24 hours .
  • Diastereomers : Chiral centers (if present) require chiral HPLC or Mosher’s analysis ( used X-ray crystallography for absolute configuration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.